7-chloro-N-(3-chlorophenyl)quinazolin-4-amine
Description
7-chloro-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
7-chloro-N-(3-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-2-1-3-11(6-9)19-14-12-5-4-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUBGMMOTSKOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) and acetic acid (AcOH) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Overview
7-chloro-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered significant attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Medicinal Chemistry
This compound is recognized for its potential as an anticancer agent. It has been shown to inhibit specific enzymes, particularly tyrosine kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. By targeting these enzymes, the compound can impede cancer cell proliferation and induce apoptosis, making it a candidate for further drug development in cancer therapy.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting microbial growth. For instance, studies have shown that modifications in the quinazoline structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Biological Probes
In biological research, this compound serves as a probe to study various biological pathways and interactions. Its ability to selectively inhibit certain molecular targets allows researchers to investigate the underlying mechanisms of diseases, particularly in cancer biology .
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell growth was linked to its interaction with tyrosine kinases involved in the signaling pathways of these cancers .
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized quinazoline derivatives against multiple bacterial strains. The results indicated that modifications in the quinazoline structure could significantly enhance antimicrobial potency, suggesting potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in breast cancer treatment
Uniqueness
7-chloro-N-(3-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other quinazoline derivatives. Its dual chlorine substitution on the phenyl and quinazoline rings may enhance its binding affinity to certain molecular targets, making it a promising candidate for further drug development .
Biological Activity
7-Chloro-N-(3-chlorophenyl)quinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This compound exhibits potential as an anticancer and antimicrobial agent, with mechanisms of action that involve the inhibition of specific enzymes and pathways critical to cell proliferation and biofilm formation.
The primary mechanism of action for this compound involves its interaction with tyrosine kinases, which play a pivotal role in cell signaling pathways that regulate growth and division. By inhibiting these kinases, the compound can effectively prevent cancer cell proliferation and induce apoptosis (programmed cell death) .
Additionally, this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogenic bacterium. This inhibition is crucial as biofilms significantly enhance bacterial virulence and resistance to antibiotics .
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant cytostatic activity against various human cancer cell lines. For instance, studies have reported that compounds with similar structures demonstrate IC50 values ranging from 0.05 to 0.95 µM against cancer cells . The compound's ability to inhibit EGFR (epidermal growth factor receptor) has been highlighted, with some derivatives showing IC50 values as low as 0.096 µM against breast cancer cell lines .
Antimicrobial Activity
Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties. The specific activity of this compound includes efficacy against various bacterial strains, particularly those exhibiting quorum sensing mechanisms . This property is vital for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies on quinazoline derivatives reveal that modifications at specific positions can significantly enhance biological activity. For example, the introduction of halogen atoms (like chlorine) at certain positions has been associated with improved potency against cancer and microbial targets .
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer effects of quinazoline derivatives demonstrated that compounds similar to this compound exhibited substantial cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent compounds achieved IC50 values significantly lower than traditional chemotherapeutics .
- Antimicrobial Properties : In another investigation, the ability of quinazoline derivatives to inhibit biofilm formation in Pseudomonas aeruginosa was assessed. The results indicated that these compounds could disrupt biofilm integrity, thereby enhancing susceptibility to conventional antibiotics .
Data Tables
Q & A
Q. What are the recommended synthetic pathways for 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine?
A common synthetic route involves cyclization of quinazoline intermediates using dimethylformamide dimethyl acetal (DMF-DMA) followed by nucleophilic substitution with 3-chloroaniline. For example, a similar quinazoline derivative was synthesized via cyclization and subsequent substitution steps, where temperature control (80–100°C) and stoichiometric precision minimized by-products . Key intermediates, such as 3-chloro-4-(substituted-phenoxy)aniline, are critical for regioselective amination.
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated in small-molecule crystallography studies .
- Spectroscopy : ¹H NMR and IR confirm functional groups (e.g., NH stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₉Cl₂N₃: theoretical 294.02 g/mol).
- Purity assessment : HPLC with ≥98% purity thresholds, as standard in pharmaceutical impurity profiling (e.g., Gefitinib Impurity 13 protocols) .
Q. What are the key storage and handling protocols to ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar) at -20°C, protected from light and moisture. Use PPE (nitrile gloves, goggles) due to potential skin/eye irritancy, per safety data sheets for analogous quinazolines . Regular purity checks via HPLC prevent experimental variability caused by degradation .
Advanced Research Questions
Q. How can researchers address low yields in the amination step during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMAc) enhance nucleophilicity of 3-chloroaniline.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) improve coupling efficiency.
- Process monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in biological activity data across different assay models?
Discrepancies may arise from assay-specific factors (e.g., cell permeability, off-target effects). Strategies include:
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (e.g., MTT).
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability, as seen in kinase inhibitor studies (e.g., AZD0530’s in vitro-in vivo correlation) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to isolate activity trends .
Q. How to computationally model the compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., c-Src kinase, PDB ID: 2SRC) to predict binding modes.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions.
- QSAR modeling : Develop predictive models based on substituent electronic effects, as applied in 3D-QSAR studies of morpholinylquinazolines .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results in different cell lines be interpreted?
- Cell line variability : Differences in membrane transporters (e.g., ABC efflux pumps) or metabolic enzymes may alter compound efficacy. Validate using isogenic cell lines or CRISPR-edited models.
- Dose-response curves : Ensure consistency in IC₅₀ calculations (e.g., 4-parameter logistic fitting) and replicate counts (n ≥ 3). Cross-reference with apoptosis assays (Annexin V/PI staining) .
Q. What experimental controls are critical when assessing enzymatic inhibition?
- Positive controls : Use established inhibitors (e.g., Gefitinib for EGFR kinase assays) to benchmark activity .
- Negative controls : Include solvent-only (e.g., DMSO) and enzyme-free samples to rule out non-specific effects.
- Substrate kinetics : Measure Km and Vmax under standardized conditions to confirm competitive/non-competitive inhibition mechanisms .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
